D-Glucosamine-2,3-disulfate, disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

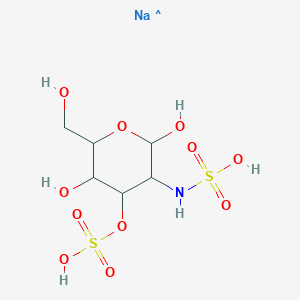

D-Glucosamine-2,3-disulfate, disodium salt: is a chemical compound with the molecular formula C6H11NO11S2Na2 and a molecular weight of 383.26 g/mol . . This compound is a derivative of glucosamine, which is a naturally occurring amino sugar found in the exoskeletons of crustaceans, fungi, and many higher organisms. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucosamine-2,3-disulfate, disodium salt typically involves the sulfation of glucosamine. The process begins with the protection of the amino group of glucosamine, followed by selective sulfation at the 2 and 3 positions. The reaction conditions often involve the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents . The final product is then neutralized with sodium hydroxide to obtain the disodium salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: D-Glucosamine-2,3-disulfate, disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfate groups to hydroxyl groups.

Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted glucosamine derivatives .

Scientific Research Applications

D-Glucosamine-2,3-disulfate, disodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex carbohydrates and glycosaminoglycans.

Biology: The compound is used in studies related to cell signaling and glycosylation processes.

Medicine: It has potential therapeutic applications in the treatment of osteoarthritis and other joint-related disorders.

Mechanism of Action

The mechanism of action of D-Glucosamine-2,3-disulfate, disodium salt involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes involved in glycosaminoglycan synthesis and degradation.

Pathways Involved: It affects pathways related to cartilage metabolism and inflammation, making it useful in the treatment of joint disorders.

Comparison with Similar Compounds

D-Glucosamine sulfate: Another sulfated derivative of glucosamine, commonly used in dietary supplements.

N-Acetyl-D-glucosamine: A derivative of glucosamine with an acetyl group, used in various biological studies.

Chondroitin sulfate: A sulfated glycosaminoglycan used in the treatment of osteoarthritis.

Uniqueness: D-Glucosamine-2,3-disulfate, disodium salt is unique due to its specific sulfation pattern at the 2 and 3 positions, which imparts distinct chemical and biological properties compared to other glucosamine derivatives .

Biological Activity

D-Glucosamine-2,3-disulfate, disodium salt (CAS No. 112898-34-7) is a sulfated derivative of glucosamine that has garnered attention for its potential biological activities, particularly in the context of cartilage health and inflammatory conditions. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C6H11NNa2O11S2

- Molecular Weight : 383.26 g/mol

- Structure : Contains two sulfate groups attached to the glucosamine backbone, which significantly influences its biological activity compared to non-sulfated glucosamine derivatives.

Biological Mechanisms

D-Glucosamine-2,3-disulfate exhibits several biological activities that are primarily attributed to its unique sulfation pattern. The presence of sulfate groups enhances interactions with various biological molecules, including proteins and glycosaminoglycans (GAGs), which play crucial roles in cell signaling and tissue maintenance.

1. Chondroprotective Effects

D-Glucosamine derivatives are widely recognized for their role in cartilage health. Research indicates that D-glucosamine-2,3-disulfate can stimulate the synthesis of proteoglycans and collagen in chondrocytes, contributing to cartilage repair and maintenance. This is particularly relevant in osteoarthritis treatment where cartilage degradation is a primary concern.

2. Anti-inflammatory Properties

Studies have shown that D-glucosamine-2,3-disulfate can modulate inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Case Studies and Clinical Trials

Several studies have investigated the efficacy of D-glucosamine-2,3-disulfate in clinical settings:

-

Osteoarthritis Management :

- A double-blind placebo-controlled trial demonstrated that patients taking D-glucosamine-2,3-disulfate experienced significant improvements in joint pain and function compared to those receiving a placebo. The study highlighted its potential as a safe alternative to non-steroidal anti-inflammatory drugs (NSAIDs) for long-term management of osteoarthritis symptoms.

-

Cartilage Regeneration :

- In vitro studies using chondrocyte cultures revealed that D-glucosamine-2,3-disulfate promotes the expression of cartilage-specific markers and enhances matrix synthesis. This supports its role as a regenerative agent in cartilage tissue engineering applications.

Data Table: Summary of Biological Activities

Properties

InChI |

InChI=1S/C6H13NO11S2.Na/c8-1-2-4(9)5(18-20(14,15)16)3(6(10)17-2)7-19(11,12)13;/h2-10H,1H2,(H,11,12,13)(H,14,15,16); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHIGRAORZPDDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NS(=O)(=O)O)OS(=O)(=O)O)O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NNaO11S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745471 |

Source

|

| Record name | PUBCHEM_71308371 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112898-34-7 |

Source

|

| Record name | PUBCHEM_71308371 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.